Zinc 3,5-bis(alpha-methylbenzyl)salicylate
Zinc 3,5-bis(alpha-methylbenzyl)salicylate
Brand Name:
Vulcanchem
CAS No.:
53770-52-8
VCID:
VC21302328
InChI:
InChI=1S/2C23H22O3.Zn/c2*1-15(17-9-5-3-6-10-17)19-13-20(22(24)21(14-19)23(25)26)16(2)18-11-7-4-8-12-18;/h2*3-16,24H,1-2H3,(H,25,26);
SMILES:
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)O)O)C(C)C3=CC=CC=C3.CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)O)O)C(C)C3=CC=CC=C3.[Zn]
Molecular Formula:
C46H42O6Zn
Molecular Weight:
758.2 g/mol
Zinc 3,5-bis(alpha-methylbenzyl)salicylate
CAS No.: 53770-52-8
Cat. No.: VC21302328
Molecular Formula: C46H42O6Zn
Molecular Weight: 758.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53770-52-8 |
|---|---|
| Molecular Formula | C46H42O6Zn |
| Molecular Weight | 758.2 g/mol |
| IUPAC Name | 2-hydroxy-3,5-bis(1-phenylethyl)benzoic acid;zinc |
| Standard InChI | InChI=1S/2C23H22O3.Zn/c2*1-15(17-9-5-3-6-10-17)19-13-20(22(24)21(14-19)23(25)26)16(2)18-11-7-4-8-12-18;/h2*3-16,24H,1-2H3,(H,25,26); |
| Standard InChI Key | XTUPUYCJWKHGSW-UHFFFAOYSA-L |
| Isomeric SMILES | CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)[O-])O)C(C)C3=CC=CC=C3.CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)[O-])O)C(C)C3=CC=CC=C3.[Zn+2] |
| SMILES | CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)O)O)C(C)C3=CC=CC=C3.CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)O)O)C(C)C3=CC=CC=C3.[Zn] |
| Canonical SMILES | CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)[O-])O)C(C)C3=CC=CC=C3.CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)[O-])O)C(C)C3=CC=CC=C3.[Zn+2] |
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